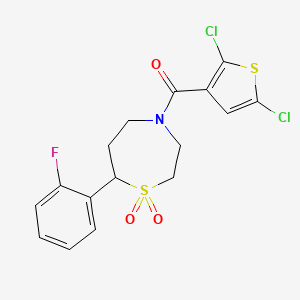
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolecarboxaldehyde is a thiazole aldehyde derivative . It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate. This reaction is catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) and the reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular formula of 2-Thiazolecarboxaldehyde is C4H3NOS . The SMILES string representation is O=Cc1nccs1 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate .Physical And Chemical Properties Analysis
2-Thiazolecarboxaldehyde is a liquid with a refractive index of 1.574 (lit.) . It has a boiling point of 61-63 °C/15 mmHg (lit.) and a density of 1.288 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis of Benzothiazine Derivatives
4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde: is used in the synthesis of benzothiazine N-acylhydrazones . These compounds have shown potential for antinociceptive and anti-inflammatory activities, making them significant in the development of new therapeutic agents. The ability to modulate pain and inflammation is crucial in the treatment of various conditions, from acute injuries to chronic diseases like arthritis.
Building Block for Taxane Analogs
This compound serves as a useful building block for creating taxane analogs . Taxanes are a class of diterpenes which include the well-known cancer treatment drug paclitaxel (Taxol). By serving as a precursor in the synthesis of taxane derivatives, 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde contributes to the research and development of new anticancer drugs.
Thermo-Oxidative Degradation Studies
In the field of materials science, this chemical is utilized in the study of thermo-oxidative degradation processes . It is particularly used in the evaluation of reactions’ complexity during the degradation of polymers, which is essential for understanding the stability and longevity of materials under high-temperature conditions.
Kinetic Analysis in Combustion
The compound is also involved in kinetic analysis during combustion processes . By understanding the kinetics of materials like [4-(hydroxymethyl)phenoxymethyl] polystyrene resin, researchers can improve fire safety measures and develop materials with better performance in high-temperature environments.
Reactant in Baylis-Hillman Reaction
4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde: undergoes the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO . This reaction is significant in organic chemistry as it forms carbon-carbon bonds, providing a route to synthesize various organic compounds.
Synthesis of Imino Esters
This compound is used to synthesize imino esters by reacting with L-leucine t-butyl ester hydrochloride . Imino esters are valuable intermediates in organic synthesis, often used in the preparation of amino acids and peptides.
Preparation of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters
It is also employed in the preparation of thiazole-2-yl-(amino)methylphosphonate diethyl esters . These esters are important in medicinal chemistry for the development of drugs with various biological activities.
Electrospray Ionization Mass Spectrometry Studies
Lastly, 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde is used in studies involving electrospray ionization mass spectrometry (ESI-MS) . ESI-MS is a technique widely used in analytical chemistry to determine the mass-to-charge ratio of ions, which is vital for the structural analysis and identification of compounds.
Safety and Hazards
特性
IUPAC Name |
4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-1-4-3-9-5(2-8)6-4/h2-3,7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXYVUEYMFATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

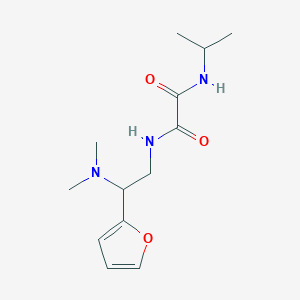
![3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2903006.png)
![N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903007.png)
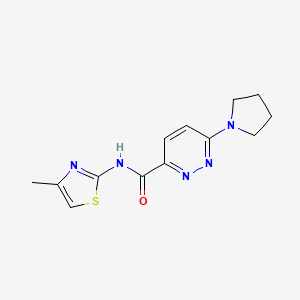

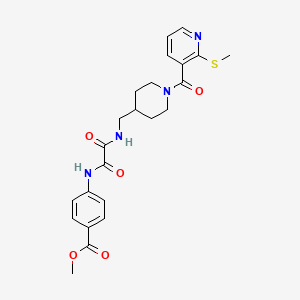
![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)
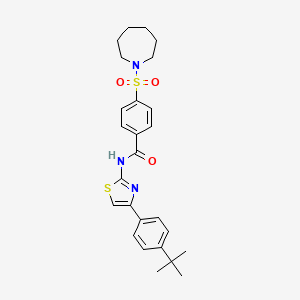
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)



![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)
